

# PFI-6: A Technical Guide to Investigating MLLT1/3 YEATS Domains

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## Compound of Interest

Compound Name: PFI-6N

Cat. No.: B15558818

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of PFI-6, a selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9). It covers the probe's mechanism of action, quantitative binding data, detailed experimental protocols for its use, and its role in elucidating the biology of MLLT1/3 in transcriptional regulation and disease.

## Introduction: The MLLT1/3 YEATS Domains in Gene Regulation

The human genome contains four proteins harboring a YEATS domain: MLLT1 (ENL), MLLT3 (AF9), YEATS2, and YEATS4 (GAS41).<sup>[1]</sup> These domains function as epigenetic "readers," specifically recognizing and binding to acylated lysine residues on histone tails, including acetyl-lysine (Kac) and crotonyl-lysine (Kcr).<sup>[1][2]</sup> This reader function is distinct from that of bromodomains, which are generally selective for acetylated lysines.<sup>[1]</sup>

MLLT1 and MLLT3 are critical components of transcriptional regulatory complexes.<sup>[3]</sup> By binding to acetylated histones at active gene promoters, they play a crucial role in recruiting machinery that drives transcriptional elongation, such as the Super Elongation Complex (SEC).<sup>[3][4]</sup> Dysfunction of MLLT1 and MLLT3 is strongly implicated in several cancers. They are frequent fusion partners for the MLL1 protein in aggressive mixed-lineage leukemias (MLL).<sup>[1]</sup><sup>[5]</sup> Furthermore, overexpression of wild-type MLLT1 has been identified as a driver in acute

myeloid leukemia (AML), and mutations in the MLLT1 YEATS domain are found in Wilms' tumor, a pediatric kidney cancer.[1][4][6]

Given their critical role in oncogenic gene expression programs, the YEATS domains of MLLT1 and MLLT3 have emerged as promising therapeutic targets.[2][5] The development of selective chemical probes is essential for validating these targets and dissecting their complex biological functions.

## PFI-6: A Selective Chemical Probe for MLLT1/3

PFI-6 is a potent, cell-penetrant small molecule developed to selectively inhibit the YEATS domains of MLLT1 and MLLT3.[7][8] It was discovered through the screening of fragment-like mimetics of the endogenous crotonylated histone ligands, followed by structure-activity relationship (SAR) studies to optimize binding affinity and selectivity.[7]

PFI-6 acts as a competitive inhibitor, occupying the acyl-lysine binding pocket of the MLLT1/3 YEATS domain.[7] This prevents the recruitment of MLLT1/3 to acetylated chromatin, thereby disrupting their function in transcriptional activation. Its high selectivity against other human YEATS domains (YEATS2 and YEATS4) and other epigenetic reader families like bromodomains makes it a valuable tool for specifically interrogating MLLT1/3-dependent processes.[7][9] For rigorous experimentation, PFI-6 is often used alongside its structurally similar but inactive enantiomer, **PFI-6N**, which serves as a negative control.[9]

## Quantitative Data on PFI-6 Activity

The efficacy and selectivity of PFI-6 have been quantified using various biochemical and cellular assays. The following tables summarize the key data points.

Table 1: In Vitro Potency and Binding Affinity of PFI-6

Target	Assay Type	Metric	Value (nM)
MLLT1 (ENL)	HTRF	IC <sub>50</sub>	140[8][10]
MLLT3 (AF9)	HTRF	IC <sub>50</sub>	160[8][10]

Table 2: Selectivity Profile of PFI-6 and Negative Control (**PFI-6N**)

Target	PFI-6 Activity	PFI-6N Activity	Assay Type
YEATS Domains			
MLLT1	Active (IC <sub>50</sub> = 140 nM)	Inactive (>30 µM)	HTRF[9]
MLLT3	Active (IC <sub>50</sub> = 160 nM)	Inactive (>30 µM)	HTRF[9]
YEATS2	Inactive (>30 µM)	Inactive (>30 µM)	HTRF[9]
YEATS4	Inactive (>30 µM)	Inactive (>30 µM)	HTRF[9]
Other Reader Domains			
Bromodomain Panel (48)	Universally Inactive	Not Reported	Various[9]
Kinases			
Kinase Panel (40)	No Activity at 10 µM	Not Reported	Various[9]

## Key Experimental Protocols

The following protocols provide a framework for using PFI-6 to study MLLT1/3 function. Researchers should optimize conditions for their specific experimental systems.

### In Vitro Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of PFI-6 to disrupt the interaction between the MLLT1/3 YEATS domain and an acetylated histone peptide.

- Materials:
  - Recombinant His-tagged MLLT1 or MLLT3 YEATS domain.
  - Biotinylated histone H3 peptide containing an acetylated lysine (e.g., H3K9ac).
  - HTRF donor (e.g., anti-His antibody conjugated to Europium cryptate).

- HTRF acceptor (e.g., Streptavidin-d2).
- PFI-6 and **PFI-6N** compounds dissolved in DMSO.
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5).
- 384-well low-volume assay plates.
- Procedure:
  - Prepare serial dilutions of PFI-6 and the negative control **PFI-6N** in assay buffer containing a final DMSO concentration of 1%.
  - Add the compound dilutions to the assay plate.
  - Add a pre-mixed solution of the recombinant YEATS domain and the biotinylated histone peptide to each well.
  - Incubate for 30 minutes at room temperature to allow for binding equilibration.
  - Add a pre-mixed solution of the HTRF donor and acceptor reagents.
  - Incubate for 1-2 hours at room temperature, protected from light.
  - Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
  - Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC<sub>50</sub> value.

## Cellular Target Engagement (NanoBRET™ Assay)

This assay confirms that PFI-6 can enter live cells and bind to its intended MLLT1/3 target.

- Materials:
  - Cells transiently or stably expressing MLLT1 or MLLT3 fused to NanoLuc® luciferase.
  - NanoBRET™ tracer, a cell-permeable fluorescent ligand for the target.

- PFI-6 and **PFI-6N** compounds dissolved in DMSO.
- Opti-MEM® I Reduced Serum Medium.
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
- White, 96-well assay plates.
- Procedure:
  - Seed the engineered cells into the 96-well plates and incubate overnight.
  - Prepare serial dilutions of PFI-6 or **PFI-6N** in Opti-MEM.
  - Treat the cells with the compound dilutions and incubate for 2 hours in a CO<sub>2</sub> incubator.
  - Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
  - Add the Nano-Glo® Substrate and Extracellular Inhibitor mixture to all wells.
  - Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >610 nm (acceptor).
  - Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
  - Plot the corrected ratio against the compound concentration to determine the cellular IC<sub>50</sub>.

## Chromatin Immunoprecipitation (ChIP)

This protocol assesses the impact of PFI-6 on the localization of MLLT1/3 to specific gene promoters.

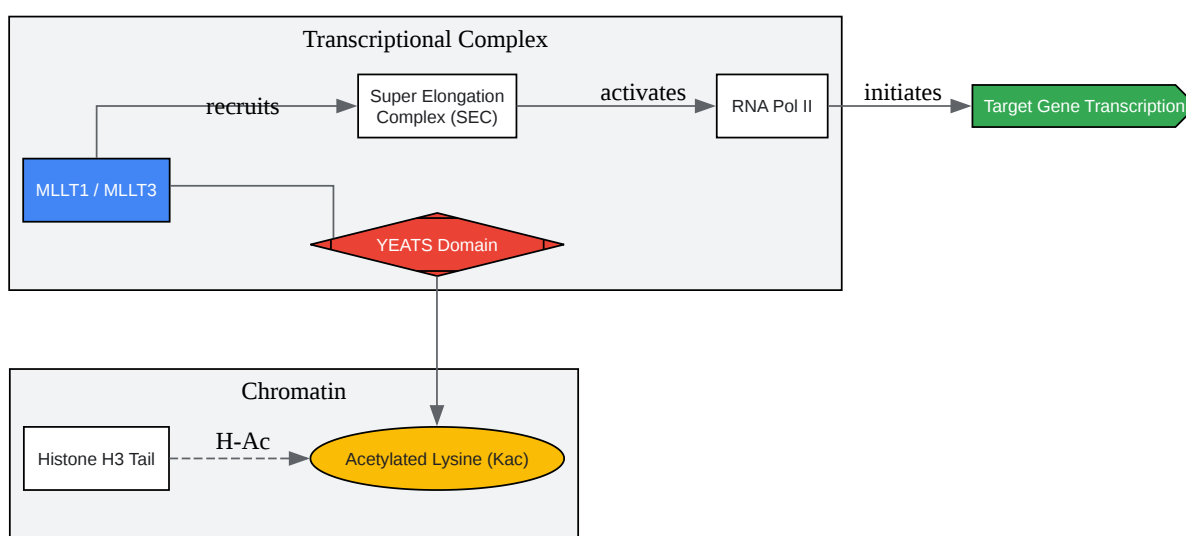
- Materials:
  - Cells of interest (e.g., AML cell line).
  - PFI-6 and **PFI-6N**.
  - Formaldehyde (for cross-linking).

- Glycine (to quench cross-linking).
- Cell lysis and chromatin shearing buffers.
- Sonicator or enzymatic digestion kit for chromatin fragmentation.
- Antibodies specific for MLLT1 or MLLT3.
- Protein A/G magnetic beads.
- Wash buffers and elution buffer.
- Proteinase K and RNase A.
- Reagents for DNA purification and qPCR.
- Procedure:
  - Treat cells with PFI-6, **PFI-6N**, or vehicle (DMSO) for a specified time (e.g., 4-24 hours).
  - Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
  - Quench the reaction with glycine.
  - Harvest and lyse the cells to isolate nuclei.
  - Shear the chromatin into fragments of 200-1000 bp using sonication.
  - Pre-clear the chromatin lysate with magnetic beads.
  - Incubate the cleared chromatin overnight with an anti-MLLT1 or anti-MLLT3 antibody.
  - Capture the antibody-chromatin complexes using Protein A/G beads.
  - Wash the beads extensively to remove non-specific binding.
  - Elute the complexes and reverse the cross-links by heating with Proteinase K.
  - Purify the immunoprecipitated DNA.

- Quantify the enrichment of specific gene promoters (e.g., known MLLT1/3 targets like MYC or HOXA9) using quantitative PCR (qPCR). A reduction in signal in PFI-6 treated samples indicates displacement of the target protein from chromatin.

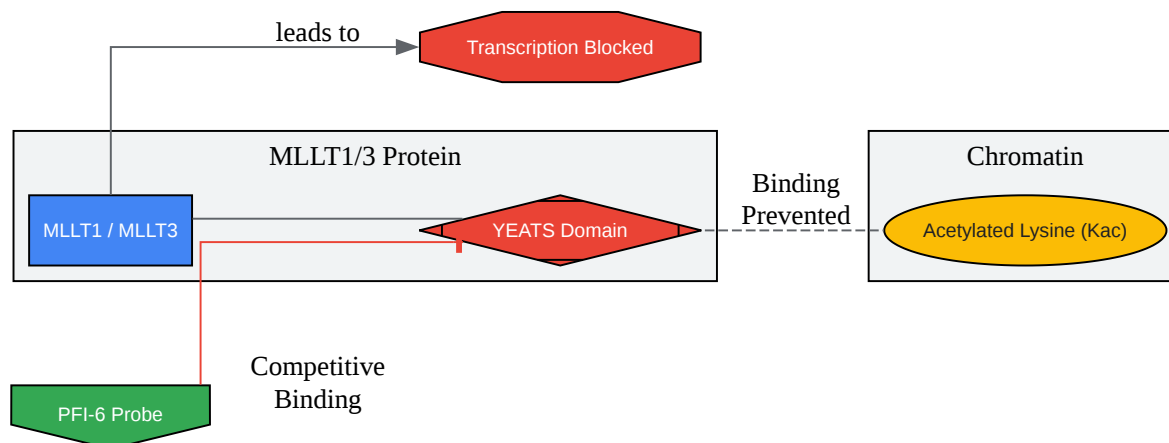
## Visualizing Pathways and Workflows

### Diagrams of Molecular Interactions and Experimental Logic



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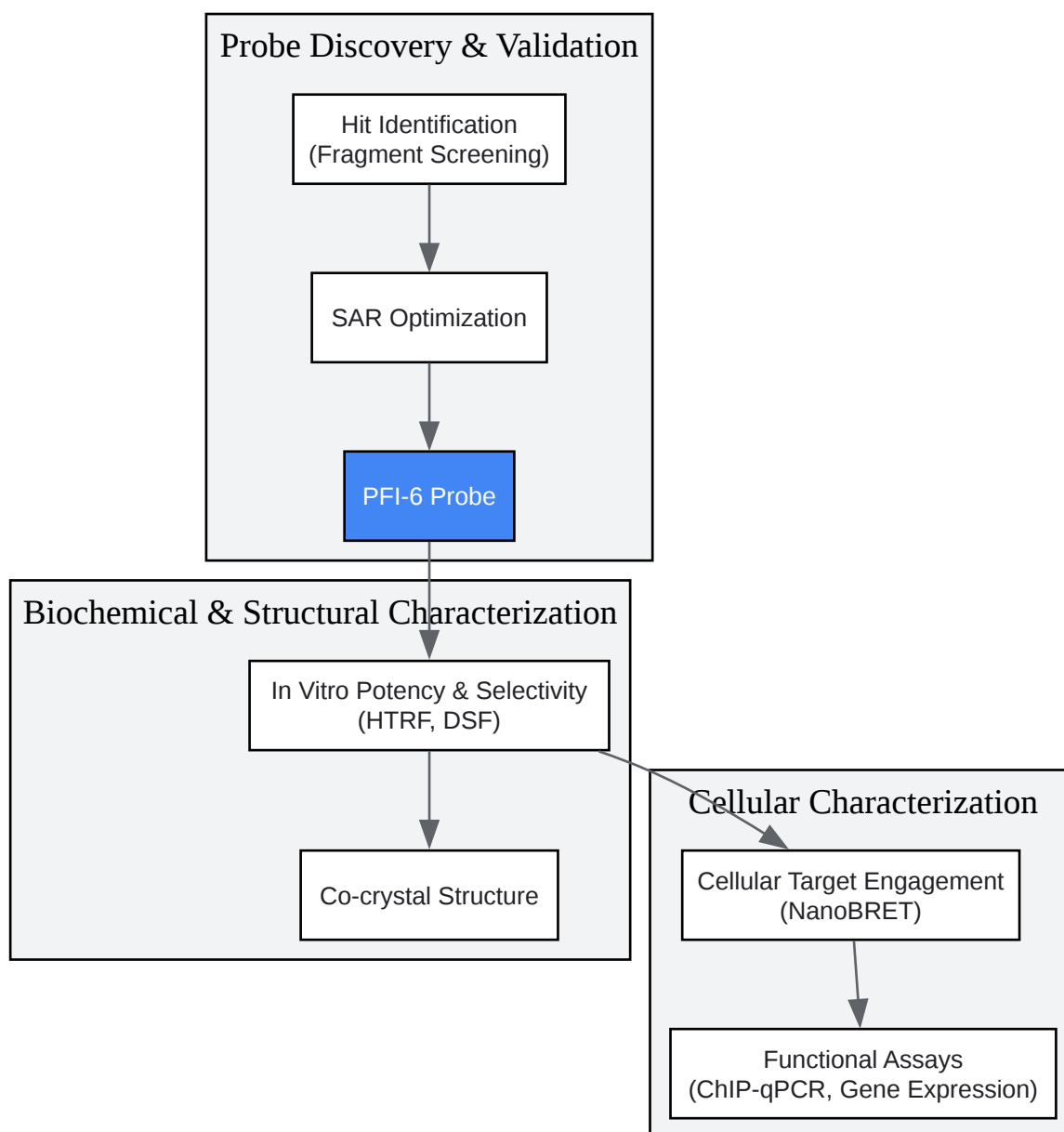
Caption: Role of MLLT1/3 in transcriptional activation.



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Caption: PFI-6 competitively inhibits YEATS domain binding.





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Caption: Workflow for PFI-6 characterization and use.

Note: This document is for research purposes only and not for human use. The protocols provided are intended as a guide and should be adapted and optimized for specific experimental contexts.

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